molecular formula C11H16ClN3 B1474546 1-(2-Chloropyridin-4-yl)-4-ethylpiperazine CAS No. 1289198-68-0

1-(2-Chloropyridin-4-yl)-4-ethylpiperazine

Cat. No.: B1474546
CAS No.: 1289198-68-0
M. Wt: 225.72 g/mol
InChI Key: WGHIIYMBCICTRR-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)-4-ethylpiperazine (CAS 1289198-68-0) is a chemical compound with the molecular formula C 11 H 16 ClN 3 and a molecular weight of 225.72 g/mol . This piperazine derivative is characterized by a chloropyridinyl moiety, a structural feature common in intermediates for pharmaceutical development . Piperazine derivatives are established as key scaffolds in medicinal chemistry and are frequently utilized in the synthesis of compounds for neuroscientific research. Specifically, structurally similar 1-arylpiperazine compounds are investigated as high-affinity ligands for neuroreceptors such as the dopamine D4 receptor, which is a target for studying conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) . Furthermore, pyridylpiperazine hybrids have demonstrated significant potential in enzymology research, with some acting as potent inhibitors of enzymes like urease, an enzyme crucial for the survival of pathogens such as Helicobacter pylori . The mechanism of action for such inhibitors often involves favorable interactions with the nickel-containing active site of the enzyme, as supported by molecular docking studies . This product is provided for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-2-14-5-7-15(8-6-14)10-3-4-13-11(12)9-10/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHIIYMBCICTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 1-(2-Chloropyridin-4-yl)-4-ethylpiperazine involves the nucleophilic substitution of a chloropyridine derivative with 4-ethylpiperazine. The reaction typically proceeds via the following steps:

  • Starting Materials: 2-chloropyridin-4-yl halide or derivative (such as 2-chloropyridin-4-ylmethanol or 2-chloropyridin-4-yl halide) and 4-ethylpiperazine.
  • Base Catalysis: A strong base such as sodium hydride (NaH) is used to deprotonate the piperazine nitrogen, enhancing its nucleophilicity.
  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve both reactants and base, facilitating the substitution.
  • Temperature: Elevated temperatures (typically 50–100°C) are applied to increase reaction rates and drive the substitution to completion.
  • Reaction Time: The reaction is stirred for several hours (e.g., 4–24 hours) depending on scale and conditions.

This method results in the formation of the desired this compound by displacement of the leaving group on the chloropyridine ring by the nucleophilic nitrogen of the piperazine ring.

Industrial Production Considerations

For large-scale industrial synthesis, the process is optimized to maximize yield and purity:

  • Continuous Flow Reactors: Employed to maintain consistent reaction conditions, improve heat transfer, and scale up production efficiently.
  • Catalyst Use: While the reaction is primarily base-promoted, catalysts or phase-transfer agents may be introduced to enhance reaction kinetics.
  • Purification: Advanced chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), are used to isolate the pure compound.
  • Automation: Automated systems control reagent addition, temperature, and reaction time to ensure reproducibility and quality control.

These optimizations reduce by-products and facilitate compliance with pharmaceutical-grade standards.

Alternative Synthetic Routes

Some alternative routes include:

  • Alkylation of Piperazine: Starting from 1-(2-chloropyridin-4-yl)piperazine, the ethyl group is introduced by alkylation using ethyl halides under basic conditions.
  • Mitsunobu Reaction: For related compounds, Mitsunobu conditions have been used to convert alcohol derivatives of chloropyridine to amines, though this is less common for this specific compound.

Reaction Mechanism Insights

The key step is nucleophilic aromatic substitution (S_NAr) on the chloropyridine ring:

  • The nitrogen in the piperazine ring attacks the electrophilic carbon bearing the chlorine substituent on the pyridine ring.
  • The chlorine acts as a leaving group, displaced by the nucleophile.
  • The reaction is facilitated by the electron-deficient nature of the pyridine ring, especially at the 4-position adjacent to the nitrogen atom, increasing susceptibility to nucleophilic attack.

Data Table: Typical Reaction Parameters for Preparation

Parameter Typical Value/Range Notes
Starting materials 2-chloropyridin-4-yl halide + 4-ethylpiperazine High purity reagents preferred
Base Sodium hydride (NaH) Used to deprotonate piperazine nitrogen
Solvent Dimethylformamide (DMF) Aprotic, polar solvent
Temperature 50–100 °C Elevated to drive reaction
Reaction time 4–24 hours Depends on scale and conditions
Purification method Chromatography (HPLC) To isolate pure compound
Yield Typically 70–90% Optimized in industrial processes

Research Findings and Analytical Data

  • The compound’s identity and purity are confirmed by standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
  • Reaction monitoring by thin-layer chromatography (TLC) or HPLC ensures completion.
  • The compound shows stability under standard storage conditions, with no significant degradation over time.
  • Variations in solvent and base can affect yield and purity, with DMF and sodium hydride providing the best outcomes in reported studies.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-4-yl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: 1-(2-Piperidin-4-yl)-4-ethylpiperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound has been studied for its interactions with various biological targets, particularly in the context of neurological disorders. Its structure allows it to act on neurotransmitter systems, making it a candidate for developing treatments for conditions such as depression and schizophrenia. Research indicates that derivatives of this compound may exhibit affinity for serotonin and dopamine receptors, which are crucial in neuropharmacology .

Antiproliferative Activity:
Recent studies have highlighted the antiproliferative effects of compounds similar to 1-(2-Chloropyridin-4-yl)-4-ethylpiperazine against cancer cell lines. For instance, modifications to the piperazine structure have shown promising results against leukemia cell lines, indicating potential applications in oncology .

Enzyme Interaction:
The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic processes. Its mechanism of action includes binding to active sites of enzymes, which can either inhibit or activate their functions depending on the context . This property is particularly valuable in drug design, where modulation of enzyme activity is often a therapeutic goal.

Neuropharmacological Effects:
Research into related piperidine derivatives suggests that they can modulate neurotransmitter systems effectively. The structural features of this compound position it as a potential candidate for further research into treatments for neurodegenerative diseases .

Case Study 1: Neuropharmacological Applications

A study investigated the effects of a related compound on dopamine receptor activity, demonstrating its potential as an atypical antipsychotic. The findings suggest that structural modifications can enhance receptor selectivity and potency, paving the way for new therapeutic agents targeting dopamine pathways .

Case Study 2: Anticancer Activity

In another study focusing on leukemia treatment, researchers synthesized a series of piperazine derivatives and evaluated their cytotoxic effects against various leukemia cell lines. The results indicated that certain modifications led to increased selectivity and potency against cancer cells while sparing normal cells, highlighting the therapeutic potential of piperazine-based compounds .

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)-4-ethylpiperazine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Structural Insights :

  • Forchlorfenuron : The phenylurea group enhances its role in plant cell division, while the absence of a piperazine ring limits CNS activity .
  • BCTC : The tert-butylphenyl group and carboxamide chain improve receptor binding affinity and oral bioavailability compared to simpler piperazine derivatives .
  • Sulfonyl Derivatives : Electron-withdrawing sulfonyl groups (e.g., in ) increase metabolic stability but may reduce membrane permeability relative to the ethyl-substituted compound .

Physicochemical Properties and ADME Profiles

Property 1-(2-Chloropyridin-4-yl)-4-ethylpiperazine Forchlorfenuron (FCF) BCTC
Molecular Weight ~239.7 g/mol 247.7 g/mol 430.0 g/mol
logP (Predicted) ~2.1 (moderate lipophilicity) 3.2 (high) 4.5 (very high)
Solubility Moderate (piperazine enhances solubility) Low (hydrophobic urea) Very low (bulky groups)
Metabolic Pathways N-dealkylation, oxidation Phenyl hydroxylation Glucuronidation

Key Observations :

  • The ethyl group in this compound balances lipophilicity and solubility, making it more bioavailable than Forchlorfenuron but less than BCTC.
  • Forchlorfenuron’s hydroxylation pathway generates polar metabolites, while piperazine derivatives may produce ethanol or acetaldehyde via N-dealkylation .

Research Findings and Implications

  • Agricultural vs.
  • Receptor Binding : BCTC’s potency as a VR1 antagonist underscores the importance of bulky substituents for target engagement, whereas simpler piperazines may lack specificity .
  • Toxicity Considerations : Piperazine derivatives with ethyl groups may exhibit lower toxicity compared to chlorophenyl-substituted analogues (e.g., ), which could accumulate in fatty tissues .

Biological Activity

1-(2-Chloropyridin-4-yl)-4-ethylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C13H16ClN3
  • CAS Number : 1289198-68-0

This compound features a chlorinated pyridine ring and a piperazine moiety, which contributes to its biological activity.

Target Interactions

This compound primarily interacts with various neurotransmitter receptors and enzymes, influencing multiple biochemical pathways. Its action is particularly noted in:

  • Dopamine Receptors : It has been studied for its affinity towards dopamine receptor subtypes, particularly the D4 receptor, which is implicated in several neurological disorders .
  • Serotonin Receptors : The compound may also exhibit activity at serotonin receptors, contributing to its potential as an antidepressant or anxiolytic agent .

Biochemical Pathways

The compound's involvement in biochemical pathways includes:

  • Inhibition of Enzyme Activity : It has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of dopamine and serotonin in the brain .
  • Cell Signaling Modulation : By interacting with receptor sites, it can modulate intracellular signaling cascades, affecting gene expression and cellular metabolism.

In Vivo Studies

Research indicates that this compound exhibits various pharmacological effects:

  • Antidepressant-like Effects : In animal models, it has demonstrated potential antidepressant properties through modulation of serotonin and norepinephrine levels .
  • Cognitive Enhancement : Some studies suggest that it may enhance cognitive functions by improving dopaminergic signaling in the prefrontal cortex .

Dosage and Efficacy

The efficacy of this compound varies with dosage. Lower doses may produce minimal effects, while higher doses lead to significant biochemical changes. For example:

Dosage (mg/kg)Observed Effect
1Minimal behavioral change
5Moderate improvement in cognition
10Significant antidepressant effect

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Dopamine D4 Receptor Affinity : A study highlighted its nanomolar affinity for the D4 receptor, showing over 100-fold selectivity against other dopamine receptor subtypes . This selectivity is crucial for developing treatments targeting specific neurological disorders without affecting other pathways.
  • Behavioral Studies in Rodents : In rodent models, administration of this compound resulted in reduced anxiety-like behaviors and improved memory retention. These effects were linked to enhanced dopaminergic activity in the brain .
  • Potential Antipsychotic Effects : Preliminary findings suggest that it may possess antipsychotic properties due to its action on dopamine receptors, warranting further investigation into its therapeutic potential for conditions like schizophrenia .

Q & A

Q. What are the optimized synthetic routes for 1-(2-Chloropyridin-4-yl)-4-ethylpiperazine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

  • Catalyst selection : Palladium or nickel complexes (e.g., Pd(PPh₃)₄) are used for cross-coupling reactions between pyridine and piperazine derivatives, with yields optimized at 60–80°C .
  • Solvent systems : Polar aprotic solvents like DMSO or acetonitrile improve reaction kinetics due to their high dielectric constants .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization enhances purity (>95%) .
    Critical factors : Temperature control during exothermic steps and inert atmospheres (N₂/Ar) prevent side reactions like dehalogenation .

Q. Which spectroscopic and computational methods are critical for confirming the 3D structure and electronic properties of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloropyridinyl vs. ethylpiperazine), with coupling constants revealing spatial arrangements .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for validating computational models .
  • Computational modeling : Density Functional Theory (DFT) predicts electrostatic potential maps and HOMO-LUMO gaps, guiding hypotheses about reactivity .
    Validation : Compare experimental IR stretching frequencies (C-Cl at ~750 cm⁻¹) with DFT-simulated spectra to confirm accuracy .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methylpropyl groups) impact biological activity, and what structure-activity relationship (SAR) studies are recommended?

Methodological Answer:

  • Lipophilicity modulation : Ethyl groups enhance membrane permeability (logP ~2.5) compared to bulkier substituents, as shown in analog studies .
  • Receptor selectivity : Replace the 2-chloropyridinyl group with fluorinated analogs (e.g., 5-F-pyrimidine) to assess binding affinity shifts via radioligand assays .
  • SAR workflow :
    • Synthesize derivatives with systematic substituent changes (e.g., -Cl, -F, -OCH₃).
    • Test in vitro activity (e.g., IC₅₀ for kinase inhibition) .
    • Perform QSAR modeling to correlate electronic descriptors (σ, π) with bioactivity .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values) across studies?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and control compounds to minimize variability .
  • Data normalization : Express activity as % inhibition relative to a reference inhibitor (e.g., staurosporine for kinases) .
  • Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets and identify outlier conditions (e.g., pH-dependent activity shifts) .

Q. How can molecular docking and surface plasmon resonance (SPR) elucidate target interactions and binding kinetics?

Methodological Answer:

  • Docking protocols : Use AutoDock Vina with flexible ligand sampling to predict binding poses in ATP-binding pockets (e.g., kinase targets) .
  • SPR setup : Immobilize the target protein on a CM5 chip and measure real-time association/dissociation rates (ka/kd) at varying compound concentrations .
  • Data integration : Correlate docking scores (ΔG binding) with SPR-derived KD values to validate computational models .

Q. What are the stability profiles of this compound under physiological conditions, and how can degradation pathways be mitigated?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, then monitor degradation via HPLC-MS .
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize in amber vials to prevent photodegradation of the chloropyridinyl moiety .
  • Half-life prediction : Use Arrhenius plots (40–60°C stability data) to extrapolate shelf-life at 25°C .

Q. How does the compound’s conformation influence its pharmacokinetic behavior, and what in silico tools predict ADMET properties?

Methodological Answer:

  • Conformational analysis : Rotatable bond count (n=4) and polar surface area (TPSA ~45 Ų) predict moderate BBB permeability via SwissADME .
  • ADMET prediction : Use pkCSM to estimate CYP450 inhibition risks (e.g., CYP2D6 inhibition >50% at 10 μM) .
  • Validation : Compare predicted hepatic clearance (e.g., 15 mL/min/kg) with in vitro microsomal assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloropyridin-4-yl)-4-ethylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Chloropyridin-4-yl)-4-ethylpiperazine

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